molecular formula H12N3O4P B3428527 triazanium;phosphate CAS No. 68333-79-9

triazanium;phosphate

Cat. No. B3428527
Key on ui cas rn: 68333-79-9
M. Wt: 149.09 g/mol
InChI Key: ZRIUUUJAJJNDSS-UHFFFAOYSA-N
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Patent
US03974263

Procedure details

To the stirred tank reactor is fed phosphoric acid, part of which has been used to recover ammonia losses from the granulator and drier described later. The combined phosphoric acid and partially ammoniated acid have an overall NH3 :H3PO4 molar ratio of 0.2:1 and a temperature of 75°C. Sulphuric acid at 40°C is also fed to this reactor. Off-gas ammonia (at 112°C, 0.5 kg/cm2 gauge and 9% NH3) from the pressure reaction vessel is bubbled through the acids in the stirred tank to give a solution of ammonium phosphate having an NH3 :H3PO4 molar ratio of 0.26:1, at its boiling point of 115°C and a water content of 35%. This solution is pumped at a pressure of 4 kg/cm2 gauge into the pressure reaction vessel into which is fed ammonia gas at 75°C obtained by vapourising liquid ammonia. The pressure reaction vessel is operated at 140°C and 0.85 kg/cm2 gauge to give a boiling solution of ammonium phosphate having an NH3 :H3PO4 molar ratio of 1.45:1 and containing 12% water. The off-gases from the pressure reaction vessel contain 6% NH3 in water vapour. These off-gases are passed through a heat exchanger to vapourise and heat the liquid ammonia feed to the pressure reaction vessel. As a result, the off-gases are cooled to 112°C and part of the water vapour is condensed out. The condensate is removed and the off-gases are recycled to the stirred tank reactor.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[OH:1][P:2]([OH:5])([OH:4])=[O:3].[NH3:6]>O>[P:2]([O-:5])([O-:4])([O-:3])=[O:1].[NH4+:6].[NH4+:6].[NH4+:6].[NH3:6] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This solution is pumped at a pressure of 4 kg/cm2 gauge into the pressure reaction vessel into which
CUSTOM
Type
CUSTOM
Details
at 75°C
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
The pressure reaction vessel
CUSTOM
Type
CUSTOM
Details
is operated at 140°C

Outcomes

Product
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[NH4+].[NH4+].[NH4+]
Name
Type
product
Smiles
N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03974263

Procedure details

To the stirred tank reactor is fed phosphoric acid, part of which has been used to recover ammonia losses from the granulator and drier described later. The combined phosphoric acid and partially ammoniated acid have an overall NH3 :H3PO4 molar ratio of 0.2:1 and a temperature of 75°C. Sulphuric acid at 40°C is also fed to this reactor. Off-gas ammonia (at 112°C, 0.5 kg/cm2 gauge and 9% NH3) from the pressure reaction vessel is bubbled through the acids in the stirred tank to give a solution of ammonium phosphate having an NH3 :H3PO4 molar ratio of 0.26:1, at its boiling point of 115°C and a water content of 35%. This solution is pumped at a pressure of 4 kg/cm2 gauge into the pressure reaction vessel into which is fed ammonia gas at 75°C obtained by vapourising liquid ammonia. The pressure reaction vessel is operated at 140°C and 0.85 kg/cm2 gauge to give a boiling solution of ammonium phosphate having an NH3 :H3PO4 molar ratio of 1.45:1 and containing 12% water. The off-gases from the pressure reaction vessel contain 6% NH3 in water vapour. These off-gases are passed through a heat exchanger to vapourise and heat the liquid ammonia feed to the pressure reaction vessel. As a result, the off-gases are cooled to 112°C and part of the water vapour is condensed out. The condensate is removed and the off-gases are recycled to the stirred tank reactor.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[OH:1][P:2]([OH:5])([OH:4])=[O:3].[NH3:6]>O>[P:2]([O-:5])([O-:4])([O-:3])=[O:1].[NH4+:6].[NH4+:6].[NH4+:6].[NH3:6] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This solution is pumped at a pressure of 4 kg/cm2 gauge into the pressure reaction vessel into which
CUSTOM
Type
CUSTOM
Details
at 75°C
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
The pressure reaction vessel
CUSTOM
Type
CUSTOM
Details
is operated at 140°C

Outcomes

Product
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[NH4+].[NH4+].[NH4+]
Name
Type
product
Smiles
N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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